

Spectral Profiling Series: 1,4-Piperazinedicarboxamide vs. Structural Analogs

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Compound of Interest

Compound Name: 1,4-Piperazinedicarboxamide
CAS No.: 10581-05-2
Cat. No.: B082368

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Executive Summary

1,4-Piperazinedicarboxamide (CAS: 119-48-2), also known as 1,4-dicarbamoylpiperazine, is a symmetric urea derivative often encountered as a synthesis intermediate or a byproduct in the carboxamidation of piperazine pharmacophores.[1]

Distinguishing this fully substituted compound from its precursor (Piperazine) and its asymmetric mono-substituted impurity (1-Piperazinecarboxamide) is a critical quality attribute (CQA) in drug development. This guide provides a definitive spectral comparison, demonstrating how NMR spectroscopy serves as the primary tool for structural confirmation and purity assessment.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral resolution, the following protocol utilizes DMSO-d₆ as the solvent. While D₂O is a viable alternative, it promotes rapid proton exchange, often obliterating the critical amide (-CONH₂) signals necessary for confirming di-substitution.

Sample Preparation[2][3][4][5]

- Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom% D) is required to observe labile amide protons.
- Concentration: Prepare a 10–15 mg/mL solution. **1,4-Piperazinedicarboxamide** has limited solubility; gentle heating (40°C) and sonication may be required.
- Reference: Calibrate chemical shifts (δ) relative to the residual DMSO pentet at 2.50 ppm (^1H) and 39.52 ppm (^{13}C).

Instrument Parameters

- Frequency: 400 MHz or higher recommended for resolving ring multiplets in impurity profiles.
- Temperature: 298 K (25°C).
- Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30).

Spectral Data Analysis

^1H NMR Data (400 MHz, DMSO-d6)

The symmetry of **1,4-Piperazinedicarboxamide** results in a simplified spectrum compared to its mono-substituted analogs.

| Assignment | Shift (δ , ppm) | Multiplicity | Integration | Structural Insight |
|--------------------------------------|-------------------------|----------------------|-------------|--|
| Amide (-NH ₂) | 6.05 | Broad Singlet (br s) | 4H | Confirms presence of two urea moieties. Broadening is due to quadrupole relaxation of Nitrogen and H-bonding. |
| Piperazine Ring (-CH ₂ -) | 3.28 - 3.35 | Singlet (s) | 8H | Magnetic equivalence of all 8 ring protons confirms C _{2v} symmetry. Lack of splitting indicates full substitution. |

¹³C NMR Data (100 MHz, DMSO-d₆)

The carbon spectrum is equally sparse, displaying only two distinct signals due to high symmetry.

| Assignment | Shift (δ , ppm) | Structural Insight |
|--------------------------------------|-------------------------|---|
| Carbonyl (C=O) | 158.4 | Characteristic downfield shift for urea-type carbonyls. |
| Piperazine Ring (-CH ₂ -) | 43.8 | Upfield aliphatic signal. Deshielded relative to free piperazine (~46 ppm) due to the electron-withdrawing amide group. |

Comparative Analysis: The "Fingerprint" Differentiation

The power of NMR lies in distinguishing the target product from its "Alternates"—the starting material and the mono-intermediate.

Scenario A: Product vs. Precursor (Piperazine)

- Precursor Signal: Free Piperazine in DMSO-d6 shows a sharp singlet for ring protons at ~2.6-2.7 ppm and a broad amine (-NH) peak at ~2.0-3.0 ppm.
- Differentiation: Upon carboxamidation, the ring protons shift downfield to ~3.3 ppm (deshielding effect of C=O). The disappearance of the amine -NH and appearance of the amide -NH₂ at 6.05 ppm confirms conversion.

Scenario B: Product vs. Impurity (1-Piperazinecarboxamide)

This is the most common purity challenge. The mono-derivative is asymmetric.

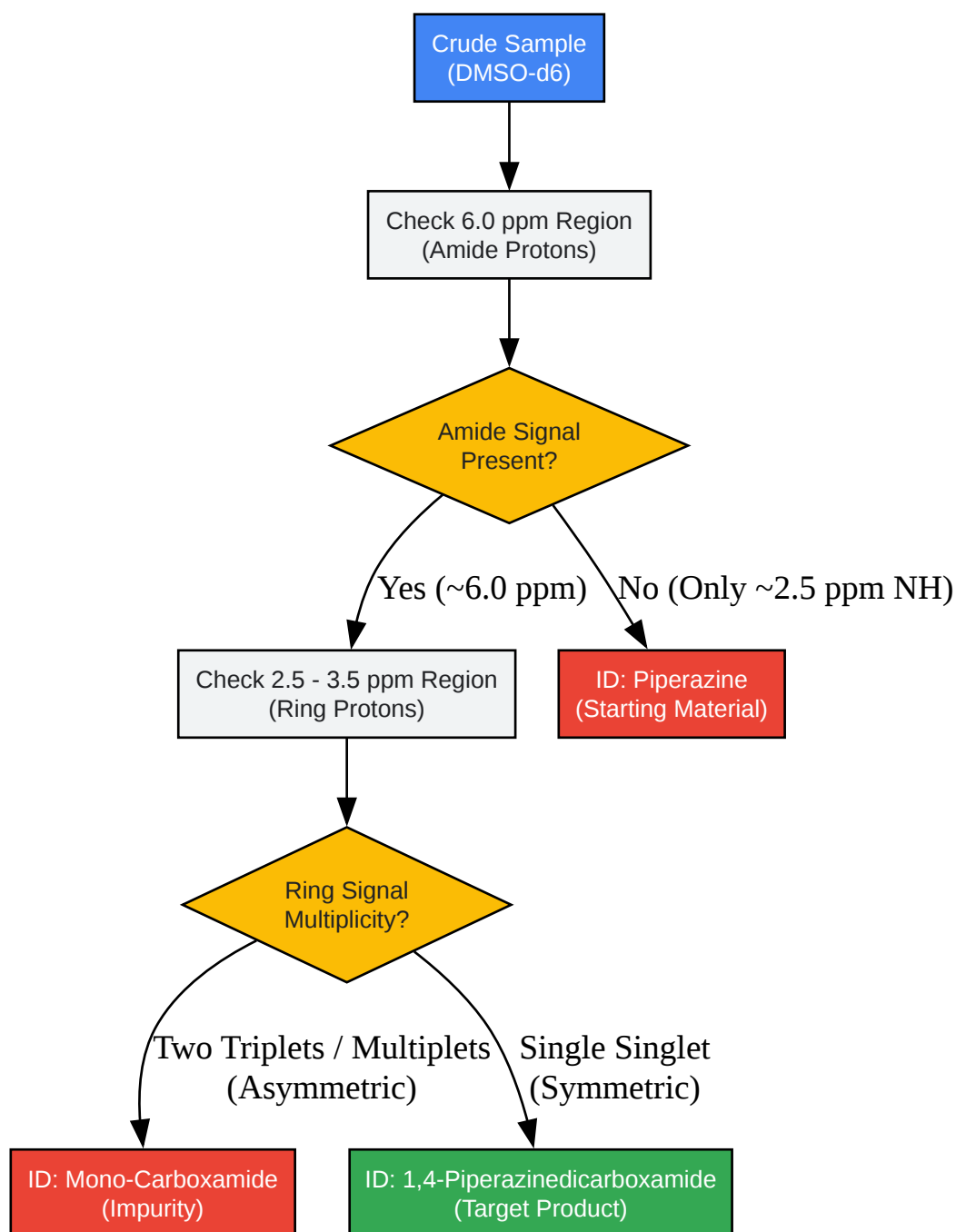
- Symmetry Breaker:
 - Target (1,4-Di): Ring protons appear as a single equivalent peak (Singlet).
 - Impurity (Mono): Ring protons split into two distinct triplets (or complex multiplets) because the protons near the amide are magnetically distinct from those near the free amine.
- Proton Count: The Mono-derivative integrates for 2H (Amide NH₂) and 1H (Amine NH), whereas the Target integrates for 4H (Amide NH₂).

Summary Table: Chemical Shift Comparison (DMSO-d6)

| Compound | Ring -CH ₂ - (ppm) | Amide -NH ₂ (ppm) | Amine -NH (ppm) | Symmetry Status |
|------------------------------|-------------------------------|------------------------------|-----------------|-----------------|
| Piperazine | ~2.6 (s) | N/A | ~2.5 (br) | Symmetric |
| 1-Piperazinecarboxamide | ~2.7 (t) & ~3.3 (t) | ~6.0 (s) | ~2.5 (br) | Asymmetric |
| 1,4-Piperazinedicarb oxamide | ~3.3 (s) | ~6.05 (s) | Absent | Symmetric |

Decision Logic & Workflow

The following diagram illustrates the logical pathway for assessing the purity of **1,4-Piperazinedicarb oxamide** using NMR data.



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Caption: Logical workflow for distinguishing **1,4-Piperazinedicarboxamide** from its precursors using ¹H NMR spectral features.

References

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